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Compound of Interest

Compound Name: AC-90179

Cat. No.: B1662165 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of AC-90179 and pimavanserin, two selective serotonin 5-HT2A receptor

inverse agonists. This analysis is supported by experimental data on their pharmacological

profiles and outlines the methodologies used in key experiments.

AC-90179 and pimavanserin are both potent inverse agonists of the serotonin 5-HT2A

receptor, a key target in the development of treatments for psychosis and other

neuropsychiatric disorders. Pimavanserin, marketed as Nuplazid, is an FDA-approved

treatment for Parkinson's disease psychosis.[1][2] Notably, AC-90179 was a precursor

compound that led to the development of pimavanserin, which exhibits improved oral

bioavailability.[3] Both compounds show high selectivity for the 5-HT2A receptor over other

monoaminergic receptors, particularly the dopamine D2 receptor, which is a significant

advantage in avoiding the motor side effects associated with traditional antipsychotics.[4][5]

Pharmacological Profile: A Head-to-Head
Comparison
The primary pharmacological target for both AC-90179 and pimavanserin is the 5-HT2A

receptor, where they act as inverse agonists. This mechanism is thought to underlie their

antipsychotic effects. Pimavanserin also demonstrates a notable affinity for the 5-HT2C

receptor, albeit lower than for the 5-HT2A receptor.[6][7]
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Quantitative Analysis of Receptor Binding and
Functional Activity
The following tables summarize the in vitro receptor binding affinities (Ki) and functional

potencies of AC-90179 and pimavanserin at various G-protein coupled receptors (GPCRs).

Table 1: Receptor Binding Affinity (Ki, nM)

Receptor AC-90179 Pimavanserin

Serotonin 5-HT2A 2.1 - 2.5[8][9] 0.087[5][10]

Serotonin 5-HT2C - 0.44[5][10]

Serotonin 5-HT2B >1000 >300[5]

Dopamine D2 >1000[4] >300[5]

Histamine H1 >1000[4] >300[5]

Muscarinic M1-M5 - >300[5]

Adrenergic α1, α2 - >300[5]

Sigma 1 - 120[5]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Pharmacological Effects
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Parameter AC-90179 Pimavanserin

Oral Bioavailability Low[3][4] >42.6% (in rats)[6]

Half-life (t1/2) -
~57 hours (parent drug), ~200

hours (active metabolite)[5]

Effect on DOI-induced head

twitches
Attenuates[4] Attenuates[6]

Effect on PCP-induced

hyperactivity
Attenuates[4] Attenuates

Effect on Motor Function
No impairment at efficacious

doses[4]

No worsening of motor

symptoms[2][11]

Experimental Protocols
The data presented in this guide are derived from established experimental methodologies in

pharmacology and drug discovery. Below are outlines of the key experimental protocols used to

characterize AC-90179 and pimavanserin.

Radioligand Binding Assays
This method is used to determine the binding affinity of a compound to a specific receptor.

Objective: To measure the Ki of AC-90179 and pimavanserin at various receptors.

General Protocol:

Membrane Preparation: Membranes from cells stably expressing the receptor of interest

(e.g., human 5-HT2A receptor expressed in CHO-K1 or NIH-3T3 cells) are prepared by

homogenization and centrifugation.

Incubation: The prepared membranes are incubated with a specific radioligand (e.g.,

[3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (AC-
90179 or pimavanserin).
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-

Prusoff equation.

Functional Assays (e.g., R-SAT™)
Functional assays measure the biological response of a cell upon compound binding to a

receptor, determining whether the compound is an agonist, antagonist, or inverse agonist.

Objective: To determine the functional potency and efficacy of AC-90179 and pimavanserin as

5-HT2A inverse agonists.

Receptor Selection and Amplification Technology (R-SAT™) Protocol Outline:

Cell Culture and Transfection: NIH-3T3 cells are co-transfected with a plasmid encoding the

human 5-HT2A receptor and a reporter gene (e.g., β-galactosidase) linked to a serum

response element.

Compound Treatment: The transfected cells are treated with varying concentrations of the

test compound.

Measurement of Reporter Gene Expression: The expression of the reporter gene is

quantified, typically through a colorimetric or luminescent assay. Inverse agonists will

decrease the basal level of reporter gene expression.

Data Analysis: Concentration-response curves are generated to determine the IC50 (for

inverse agonists) or EC50 (for agonists) and the maximal efficacy.

Visualizing the Molecular Landscape
To better understand the mechanisms and relationships discussed, the following diagrams

have been generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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